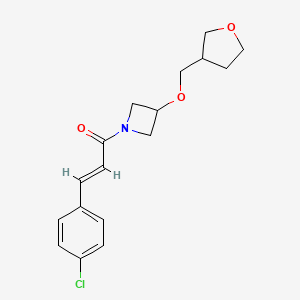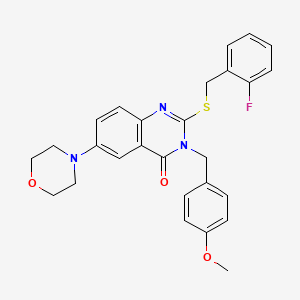
2-((2-氟苯甲基)硫基)-3-(4-甲氧基苯甲基)-6-吗啉喹唑啉-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the cyclization of amino acids and formamide, and the use of reagents like phosphorus (V) sulfide for the introduction of thio groups. For example, the synthesis of 6-fluoro-4-quinazolinol derivatives involves cyclization reaction of 2-amino-5-fluorobenzoic acid and formamide, followed by treatment with phosphorus (V) sulfide to introduce thiol groups, and further reaction under phase transfer conditions to produce various substituted derivatives (Xu et al., 2007).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods such as IR, 1H NMR, and LC-MS, is crucial for confirming the structure of synthesized compounds. Studies have detailed the crystal packing and supramolecular interactions in related compounds, highlighting the importance of intermolecular C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking interactions in forming stable molecular structures (Banu et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves nucleophilic substitution reactions, as well as the potential for forming various derivatives through reactions with halides or isocyanates. The synthesis routes can include steps like Br/Li exchange reactions and reactions with alkyl isothiocyanates to achieve desired substitutions and functionalizations (Kobayashi et al., 2011).
科学研究应用
结构分析与合成
化合物2-((2-氟苄基)硫基)-3-(4-甲氧基苄基)-6-吗啉喹唑啉-4(3H)-酮及其衍生物一直是合成和结构分析的研究对象。研究详细描述了类似结构化合物的合成过程,通常涉及复杂的化学反应。例如,Banu等人(2013)描述了吗啉甲基衍生物的合成和晶体结构分析,突出了由于各种分子间相互作用(包括C–H⋯O、C–H⋯N、C–H⋯F和π–π堆积相互作用)而形成的超分子网络 (Banu et al., 2013)。同样,Makino等人(2001)开发了一种固相合成方法,用于多样的1,3-二取代基2-硫代喹唑啉-4-酮,为广泛合成相关结构化合物奠定了基础 (Makino, Nakanishi, & Tsuji, 2001)。
放射化学应用
在医学成像和放射治疗领域,研究了该化合物的衍生物的放射化学性质。例如,Al-Salahi等人(2018)合成了一种苯并[g]喹唑啉衍生物,并研究了其放射碘标记,展示了其作为肿瘤靶向放射药物的潜力,在实验模型中显示出显著的肿瘤摄取 (Al-Salahi et al., 2018)。
生物活性
多项研究已经调查了与2-((2-氟苄基)硫基)-3-(4-甲氧基苄基)-6-吗啉喹唑啉-4(3H)-酮结构相似的化合物的生物活性。例如,评估了新型S-取代6-氟-4-烷基(芳基)硫基喹唑啉衍生物的抗真菌活性,表明对真菌生长具有强大的抑制作用 (Xu et al., 2007)。此外,探讨了氟喹诺酮基4-噻唑烷酮的合成和抗微生物活性,揭示了它们作为抗微生物剂的潜力 (Patel & Patel, 2010)。
属性
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-6-morpholin-4-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3S/c1-33-22-9-6-19(7-10-22)17-31-26(32)23-16-21(30-12-14-34-15-13-30)8-11-25(23)29-27(31)35-18-20-4-2-3-5-24(20)28/h2-11,16H,12-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFYDKNRIDVAJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-fluorobenzyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

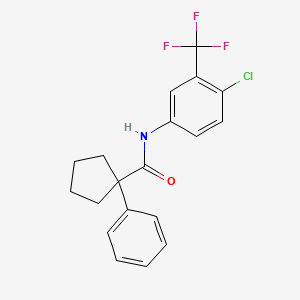


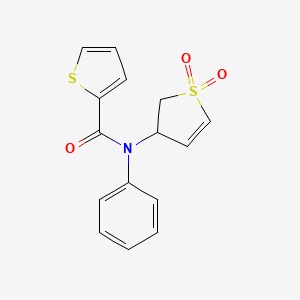

![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2489596.png)
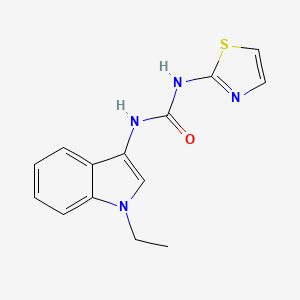
![2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol](/img/structure/B2489599.png)
![2-{1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidin-4-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2489600.png)
![Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2489601.png)

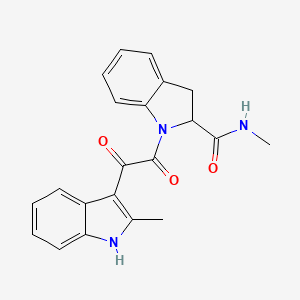
![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2489607.png)
